![molecular formula C10H10O2S B2383519 (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid CAS No. 2580114-61-8](/img/structure/B2383519.png)
(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid is a compound that features a cyclopropyl group attached to a thiophene ring, which is further connected to a prop-2-enoic acid moiety
科学的研究の応用
(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a thiophene derivative followed by the introduction of the prop-2-enoic acid group. The reaction conditions typically include the use of a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent in the presence of a catalyst like copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or alkylated thiophene derivatives.
作用機序
The mechanism of action of (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. For example, its anti-inflammatory activity may be due to the inhibition of enzymes involved in the inflammatory response.
類似化合物との比較
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the cyclopropyl and prop-2-enoic acid groups.
Cyclopropylacetic acid: Contains the cyclopropyl group but lacks the thiophene ring.
Cinnamic acid: Contains the prop-2-enoic acid moiety but lacks the thiophene and cyclopropyl groups.
Uniqueness: (E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid is unique due to the combination of the thiophene ring, cyclopropyl group, and prop-2-enoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(E)-3-[(1S,2R)-2-thiophen-3-ylcyclopropyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10(12)2-1-7-5-9(7)8-3-4-13-6-8/h1-4,6-7,9H,5H2,(H,11,12)/b2-1+/t7-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPCDZMEGFYSAN-LLKUCEORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CSC=C2)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CSC=C2)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
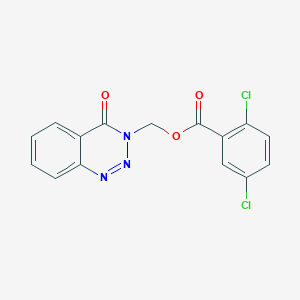
![Ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2383438.png)

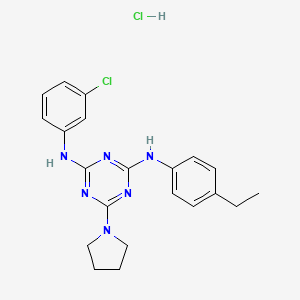
amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2383441.png)
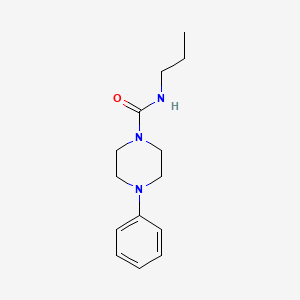
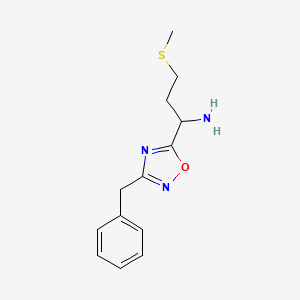
![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2383444.png)
![1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2383445.png)
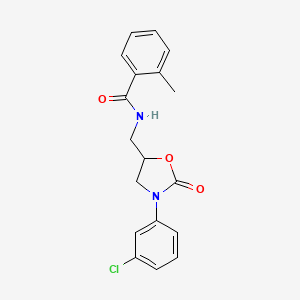
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2383451.png)
![N-(3,5-dimethylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2383454.png)
![5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2383455.png)
![N-allyl-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2383456.png)
